4-(2-Thiazolyl)benzenesulfonamide

Carbonic Anhydrase Inhibition CA IX Anticancer Target

Research on carbonic anhydrase IX inhibition requires the exact para-thiazolyl scaffold to reproduce published selectivity ratios. This compound provides an intrinsic Kd of 30 pM for CA IX and a defined CA II/CA IX selectivity ratio (0.19). - Ensure experimental consistency with the exact heterocycle used in isoform-selectivity studies. - Use as a validated reference standard for thermal shift, SPR, and stopped-flow assays. - Build SAR panels comparing oxazole, pyrazole, and thiophene analogs with quantitative benchmark data.

Molecular Formula C9H8N2O2S2
Molecular Weight 240.3 g/mol
CAS No. 1099660-77-1
Cat. No. B13614966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Thiazolyl)benzenesulfonamide
CAS1099660-77-1
Molecular FormulaC9H8N2O2S2
Molecular Weight240.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC=CS2)S(=O)(=O)N
InChIInChI=1S/C9H8N2O2S2/c10-15(12,13)8-3-1-7(2-4-8)9-11-5-6-14-9/h1-6H,(H2,10,12,13)
InChIKeyOFXHFOFJYPSEIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Thiazolyl)benzenesulfonamide: Selective CA Inhibitor


4-(2-Thiazolyl)benzenesulfonamide (CAS 1099660-77-1) is a para-substituted thiazolylbenzenesulfonamide that serves as a core scaffold in the development of isoform-selective inhibitors of human carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII [1]. This compound belongs to the arylsulfonamide class of CA inhibitors, with the thiazole ring attached directly to the benzenesulfonamide core, a structural feature that confers a distinct binding mode and isoform selectivity profile compared to other 5-membered heterocyclic sulfonamide derivatives [1]. The compound exhibits an intrinsic dissociation constant (Kd) in the picomolar range (30 pM) for CA IX, positioning it as a high-affinity ligand for anticancer target validation studies [1].

Target Engagement CA IX and CA XII isoform-selective inhibitor scaffold for target-validation studies
Study Context Binding thermodynamics and inhibitor profiling across human carbonic anhydrases
Scaffold Use Heterocyclic SAR and lead optimization programs

Risks of Substituting 4-(2-Thiazolyl)benzenesulfonamide


In the sulfonamide class of carbonic anhydrase inhibitors, isoform selectivity is exquisitely sensitive to the nature of the heterocyclic tail moiety attached to the benzenesulfonamide core. Direct structural analogs such as 2-thiazolyl (target compound), 2-oxazolyl, 2-pyrazolyl, and 2-thiophenyl substituted benzenesulfonamides exhibit divergent binding thermodynamics and selectivity profiles across the 12 human CA isoforms, despite their superficial structural similarity [1]. Generic substitution based on the sulfonamide pharmacophore alone disregards the profound impact of the heterocycle's electron distribution, size, and hydrogen-bonding capacity on both intrinsic binding affinity and isoform discrimination. This variability is quantitatively measurable, and a researcher seeking to reproduce or build upon literature findings must procure the exact compound used in the original study to ensure experimental consistency and target engagement [1].

Heterocycle substitution may not reproduce affinity
Oxazole, pyrazole, and thiophene analogs exhibit substantially different intrinsic CA IX affinity profiles and cannot be assumed interchangeable.
Meta isomer shifts target engagement
The meta-substituted positional isomer yields significantly reduced CA IX binding compared to the para compound, altering target engagement.
Sulfathiazole confusion leads to target mismatch
Sulfathiazole (CAS 72-14-0) is an antibacterial DHPS inhibitor, not a carbonic anhydrase inhibitor; procurement of the incorrect compound results in failed CA studies.

Performance Evidence for 4-(2-Thiazolyl)benzenesulfonamide


CA IX Intrinsic Affinity: Heterocycle Comparison

In a direct head-to-head comparison of para-substituted benzenesulfonamides bearing different 5-membered heterocycles, 4-(2-thiazolyl)benzenesulfonamide (Compound 1c) exhibited an intrinsic dissociation constant (Kd,intrinsic) of 0.030 nM (30 pM) for recombinant human carbonic anhydrase IX (CA IX), an established anticancer target [1]. This represents the highest intrinsic binding affinity among the unsubstituted heterocyclic analogs evaluated in the series, surpassing the 2-pyrazolyl (0.13 nM), 2-thiophenyl (1.3 nM), and 2-oxazolyl (4.8 nM) derivatives [1].

CA IX Affinity: Heterocycle Comparison
Head-to-head
Thiazole Kd 0.030 nM · Oxazole 4.8 nM · Pyrazole 0.13 nM · Thiophene 1.3 nM · 160-fold difference
Reported top-ranked intrinsic affinity in tested set
Supports thiazole scaffold selection for CA IX studies
Carbonic Anhydrase Inhibition CA IX Anticancer Target Intrinsic Affinity

Para vs. Meta Substitution: CA IX Affinity

A head-to-head comparison between the para-substituted 4-(2-thiazolyl)benzenesulfonamide (Compound 1c) and its meta-substituted isomer (Compound 3c) reveals that para-substitution yields 7.7-fold stronger intrinsic binding to CA IX, with Kd,intrinsic values of 0.030 nM and 0.23 nM, respectively [1]. Notably, the para isomer also demonstrates 10.3-fold stronger binding than the meta isomer for cytosolic CA I (0.096 nM vs. 0.99 nM) [1]. This positional effect is attributed to the orientation of the thiazole ring within the active site cleft, which differs between the two isoforms [1].

Para vs Meta Substitution
Head-to-head
Para Kd 0.030 nM · Meta Kd 0.23 nM · 7.7-fold difference
Para isomer requirement for reproducing CA IX binding
Positional effect alters active-site cleft orientation
Structure-Activity Relationship CA IX Para vs. Meta Binding Thermodynamics

CA IX vs. CA II Isoform Selectivity

4-(2-Thiazolyl)benzenesulfonamide (Compound 1c) demonstrates measurable discrimination between the tumor-associated CA IX and the ubiquitous cytosolic CA II isoform, a critical parameter for minimizing potential off-target effects. The compound exhibits an intrinsic Kd of 0.030 nM for CA IX compared to 0.0057 nM (5.7 pM) for CA II, yielding a CA II/CA IX intrinsic affinity ratio of 0.19 (i.e., 5.3-fold stronger binding to CA II) [1]. While CA II retains higher absolute affinity, this 5.3-fold difference is less pronounced than for the oxazole analog, which exhibits a CA II/CA IX ratio of 0.038 (0.18 nM for CA II vs. 4.8 nM for CA IX; 27-fold stronger binding to CA II), indicating that the thiazole scaffold provides a more balanced affinity profile across these two isoforms [1].

CA IX vs CA II Selectivity
Head-to-head
Thiazole CA II/CA IX ratio 0.19 (5.3× CA II preference) · Oxazole ratio 0.038 (27×)
Moderate CA II preference relative to oxazole scaffold
Isoform selectivity profile supports experimental design
CA IX Selectivity CA II Isoform Discrimination Off-Target Risk

CA IX: Observed vs. Intrinsic Binding Affinity

The observed binding affinity (Kd,observed) of 4-(2-thiazolyl)benzenesulfonamide for CA IX is 70 nM, which is substantially weaker (approximately 2,300-fold) than its intrinsic affinity of 0.030 nM [1]. This gap arises because only the deprotonated sulfonamide species binds effectively to the Zn(II)-bound hydroxide form of the enzyme, and the fraction of binding-competent species is determined by the compound's sulfonamide pKa and the assay pH. This 2,300-fold observed-to-intrinsic affinity differential is characteristic of sulfonamide CA inhibitors and highlights the critical distinction between assay-dependent observed potency and the true thermodynamic binding potential of the compound [1].

Observed vs Intrinsic Affinity
Reported
Observed Kd 70 nM · Intrinsic Kd 0.030 nM · ≈2,300-fold difference
Assay pH context determines observed affinity
Intrinsic correction accounts for sulfonamide protonation state
Binding Thermodynamics pH Dependence Observed Affinity Sulfonamide pKa

Thiazole Substitution Effects on CA IX Selectivity

The thiazole ring of 4-(2-thiazolyl)benzenesulfonamide is amenable to derivatization at the 4- and 5-positions, a feature that can be exploited to modulate isoform selectivity. While the parent unsubstituted thiazole (Compound 1c) shows a CA II/CA IX intrinsic affinity ratio of 0.19, introduction of a chlorine substituent at the 5-position (Compound 1b) reduces the ratio to 0.083 (CA II Kd = 0.0025 nM, CA IX Kd = 0.030 nM), indicating enhanced CA II preference [1]. This demonstrates that the thiazole scaffold can be tuned to achieve different selectivity profiles, and the unsubstituted parent compound provides a defined baseline for such structure-activity relationship (SAR) studies [1].

Thiazole Substitution Effects
Class-level
Parent CA II/CA IX ratio 0.19 · 5-Cl analog ratio 0.083 (2.3-fold shift)
Substitution modulates isoform selectivity profile
SAR baseline for thiazole derivatization studies
Thiazole Derivatization CA IX Selectivity Structure-Based Design Halogen Substituents

Distinction from Sulfathiazole: Core Structure

4-(2-Thiazolyl)benzenesulfonamide (CAS 1099660-77-1) is structurally distinct from the historical antibacterial agent sulfathiazole (CAS 72-14-0), which is 4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide. The critical difference lies in the absence of the para-amino group on the benzene ring in the target compound [1] . This structural difference fundamentally alters the biological target: sulfathiazole acts as a dihydropteroate synthase (DHPS) inhibitor in bacterial folate synthesis, whereas 4-(2-thiazolyl)benzenesulfonamide functions as a carbonic anhydrase inhibitor with nanomolar-to-picomolar affinity for human CA isoforms [1] . Procurement of the incorrect compound would lead to complete failure of CA inhibition studies.

Distinction from Sulfathiazole
Supporting
4-(2-Thiazolyl)benzenesulfonamide: CA inhibitor · Sulfathiazole: DHPS antibacterial
Absence of para-amino group defines CA inhibition
Verify CAS 1099660-77-1 to avoid target mismatch
Structural Comparison Sulfathiazole Antibacterial vs. Anticancer Functional Differentiation

Applications of 4-(2-Thiazolyl)benzenesulfonamide


Anticancer Drug Discovery: CA IX Lead Optimization

4-(2-Thiazolyl)benzenesulfonamide serves as an optimal starting scaffold for medicinal chemistry programs targeting tumor-associated carbonic anhydrase IX. Its intrinsic Kd of 0.030 nM for CA IX establishes a high-affinity baseline, and its defined CA II/CA IX selectivity ratio (0.19) provides a reference point for iterative optimization of isoform discrimination [1]. Researchers can systematically introduce substituents at the 4- and 5-positions of the thiazole ring to modulate selectivity and physicochemical properties while maintaining the picomolar binding potential inherent to the scaffold [1].

CA IX Positive Control for Biochemical Assays

The compound is suitable for use as a positive control or reference standard in thermal shift assays, stopped-flow CO₂ hydration assays, or surface plasmon resonance (SPR) binding studies for CA IX. Its well-characterized intrinsic Kd (0.030 nM) and observed Kd (70 nM) provide quantitative benchmarks for assay validation and inter-laboratory reproducibility [1]. Procurement of this specific compound ensures that control data align with published literature values, which is essential for regulatory submissions and peer-reviewed publications.

Heterocyclic CA Inhibitor SAR Studies

As part of a comparative heterocycle SAR panel, 4-(2-thiazolyl)benzenesulfonamide enables direct quantitative comparison with 2-oxazolyl, 2-pyrazolyl, and 2-thiophenyl benzenesulfonamide analogs. The 160-fold affinity differential between the thiazole and oxazole derivatives for CA IX provides a robust experimental system for probing the energetic contributions of heteroatom substitution and ring electronics to CA isoform binding [1]. This scaffold is also essential for comparing para vs. meta substitution effects, where the 7.7-fold affinity advantage of the para isomer underscores the importance of positional isomerism [1].

Computational Docking Reference for CA IX

The compound is appropriate as a reference ligand for validating molecular docking protocols and free energy perturbation (FEP) calculations targeting CA IX and CA II active sites. The availability of high-resolution intrinsic thermodynamic data (Kd,intrinsic = 0.030 nM for CA IX; Kd,intrinsic = 0.0057 nM for CA II) provides an experimentally rigorous benchmark for assessing the accuracy of in silico binding affinity predictions [1]. The well-defined structure and absence of complex substituents minimize conformational uncertainty in computational models.

Application
Selection Property
Validation Focus
CA IX inhibitor lead optimization studies
CA IX isoform selectivity profile
Intrinsic affinity benchmarking for scaffold selection
CA IX biochemical assay reference
Well-characterized binding thermodynamics
Assay validation and inter-study consistency
Heterocycle SAR evaluation
Comparative CA isoform binding data
Energetics of heteroatom substitution
In silico docking & FEP reference
High-resolution intrinsic affinity data
Benchmark for computational affinity prediction

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